molecular formula C5H6FN3 B1442232 3-Fluoropyridine-2,6-diamine CAS No. 960138-28-7

3-Fluoropyridine-2,6-diamine

Cat. No.: B1442232
CAS No.: 960138-28-7
M. Wt: 127.12 g/mol
InChI Key: IBULQJBQFLESAS-UHFFFAOYSA-N
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Description

3-Fluoropyridine-2,6-diamine is a chemical compound with the CAS Number: 960138-28-7. It has a molecular weight of 127.12 and its IUPAC name is 3-fluoro-2,6-pyridinediamine .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, is a complex process. One method involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C5H6FN3 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids results in the formation of 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which is used as a precursor for the synthesis of anticancer drugs .

Scientific Research Applications

Fluoropyridines in Medical Imaging

  • Positron Emission Tomography (PET) Imaging : Fluorine-18 labeled fluoropyridines, including derivatives of 3-fluoropyridine, are increasingly used in PET imaging. They face challenges in stable fluorine positioning, impacting radiotracer potential. Pyridyliodonium salts offer a solution for introducing fluorine-18 into stable positions (Carroll, Nairne, & Woodcraft, 2007).

Chemical Reactions and Properties

  • Catalyst-Free Aminations : Catalyst-free reactions of fluoropyridines, like 2-fluoropyridine, with certain amines lead to N-(pyridin-2-yl) derivatives, highlighting their reactivity and utility in producing specific derivatives (Abel et al., 2015).
  • Deprotonation Using Lithium Magnesates : 3-Fluoropyridine can be deprotonated with lithium magnesates, enabling further chemical reactions like palladium-catalyzed cross-coupling (Awad et al., 2004).

Molecular Studies and Spectroscopy

  • Rotational Spectra and Molecular Structures : Studies on the rotational spectra of fluoropyridines, including 3-fluoropyridine, provide insights into their molecular structures and electronic properties (van Dijk, Sun, & van Wijngaarden, 2012).
  • Non-Covalent Interactions and Electronic Effects : Investigations into fluoropyridines, including 3-fluoropyridine, shed light on their conformational surfaces, tautomeric equilibria, and how electronic effects influence these properties (Calabrese, 2015).

Molecular Electric Properties

  • Nonlocal Susceptibilities and Electric Quadrupole Moments : The study of 3-Fluoropyridine’s rotational Zeeman effect spectra reveals detailed information about its molecular electric properties (Hübner, Stolze, & Sutter, 1981).

Synthesis and Chemical Behavior

  • New Synthesis Methods : Advances in synthesizing lower fluorinated pyridines, including derivatives of 3-fluoropyridine, demonstrate novel methods and higher yields in specific conditions (Boudakian, 1981).
  • Halopyridines in Ultraviolet Photoelectron Spectroscopy : The investigation of 3-fluoropyridine in ultraviolet photoelectron spectroscopy provides insights into its electronic structure and interaction models (Xue, Hughes, & Nagy-Felsobuki, 1996).

Safety and Hazards

3-Fluoropyridine-2,6-diamine is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, keeping it away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

3-fluoropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBULQJBQFLESAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698196
Record name 3-Fluoropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960138-28-7
Record name 3-Fluoropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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